molecular formula C34H30 B8721013 9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene CAS No. 916669-24-4

9,10-Di(5,6,7,8-tetrahydronaphthalen-1-yl)anthracene

Cat. No. B8721013
Key on ui cas rn: 916669-24-4
M. Wt: 438.6 g/mol
InChI Key: CZPSKIXLUDYMIA-UHFFFAOYSA-N
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Patent
US08679645B2

Procedure details

688 mg (2.26 mmol) of tri-o-tolylphosphine and then 84 mg (0.37 mmol) of palladium(II) acetate are added to a vigorously stirred, degassed suspension of 12.7 g (37.7 mmol) of 9,10-dibromoanthracene, 17.2 g (97.7 mmol) of (5,6,7,8-tetrahydro-1-naphthyl)boronic acid and 26.6 g (126 mmol) of tripotassium phosphate in a mixture of 230 ml of toluene, 115 ml of dioxane and 170 ml of water, and the mixture is refluxed for 60 h. After cooling, the organic phase is separated off, washed three times with 200 ml of water and once with 200 ml of saturated, aqueous sodium chloride solution, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The grey residue obtained in this way is recrystallised from dioxane. The deposited crystals are filtered off with suction, washed with 50 ml of ethanol and dried under reduced pressure; yield: 7.5 g, 45% having a purity of 99.8% according to HPLC.
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
tripotassium phosphate
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21])C1C=CC=CC=1C.Br[C:24]1[C:25]2[C:30]([C:31](Br)=[C:32]3[C:37]=1[CH:36]=[CH:35][CH:34]=[CH:33]3)=[CH:29][CH:28]=[CH:27][CH:26]=2.[C:39]1(B(O)O)[C:48]2[CH2:47][CH2:46][CH2:45][CH2:44][C:43]=2[CH:42]=[CH:41][CH:40]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:60]1(C)[CH:65]=CC=C[CH:61]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCOCC1>[C:39]1([C:24]2[C:25]3[C:30]([C:31]([C:15]4[C:16]5[CH2:21][CH2:65][CH2:60][CH2:61][C:17]=5[CH:18]=[CH:19][CH:20]=4)=[C:32]4[C:37]=2[CH:36]=[CH:35][CH:34]=[CH:33]4)=[CH:29][CH:28]=[CH:27][CH:26]=3)[C:48]2[CH2:47][CH2:46][CH2:45][CH2:44][C:43]=2[CH:42]=[CH:41][CH:40]=1 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
688 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
84 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
Name
Quantity
17.2 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)B(O)O
Name
tripotassium phosphate
Quantity
26.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
170 mL
Type
solvent
Smiles
O
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 60 h
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed three times with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 200 ml of saturated, aqueous sodium chloride solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The grey residue obtained in this way
CUSTOM
Type
CUSTOM
Details
is recrystallised from dioxane
FILTRATION
Type
FILTRATION
Details
The deposited crystals are filtered off with suction
WASH
Type
WASH
Details
washed with 50 ml of ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=2CCCCC12)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=CC=2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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